molecular formula C10H18O2 B13520313 Ethyl 3-methylhept-2-enoate

Ethyl 3-methylhept-2-enoate

Cat. No.: B13520313
M. Wt: 170.25 g/mol
InChI Key: ODIGGGLINZKHCV-CMDGGOBGSA-N
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Description

Ethyl 3-methylhept-2-enoate is an organic compound belonging to the class of enoate esters. It is characterized by its α,β-unsaturated carboxylic ester structure, which includes a conjugated double bond at the α,β position. This compound is used in various chemical and industrial applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-methylhept-2-enoate can be synthesized through the alkylation of enolate ions. The process involves the reaction of an enolate ion with an alkyl halide in an S_N2 reaction, forming a new carbon-carbon bond. The enolate ion is typically generated by treating a carbonyl compound with a strong base such as sodium ethoxide in ethanol .

Industrial Production Methods

Industrial production of this compound often involves the esterification of 3-methylhept-2-enoic acid with ethanol in the presence of an acid catalyst. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methylhept-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-methylhept-2-enoate is utilized in several scientific research fields:

Mechanism of Action

The mechanism by which ethyl 3-methylhept-2-enoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The conjugated double bond in its structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic activities .

Comparison with Similar Compounds

Ethyl 3-methylhept-2-enoate can be compared with other enoate esters, such as:

  • Ethyl acrylate
  • Methyl methacrylate
  • Ethyl crotonate

These compounds share similar structural features but differ in their specific chemical properties and applications. This compound is unique due to its specific alkyl chain length and substitution pattern, which confer distinct reactivity and utility in various applications .

Properties

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

ethyl (E)-3-methylhept-2-enoate

InChI

InChI=1S/C10H18O2/c1-4-6-7-9(3)8-10(11)12-5-2/h8H,4-7H2,1-3H3/b9-8+

InChI Key

ODIGGGLINZKHCV-CMDGGOBGSA-N

Isomeric SMILES

CCCC/C(=C/C(=O)OCC)/C

Canonical SMILES

CCCCC(=CC(=O)OCC)C

Origin of Product

United States

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